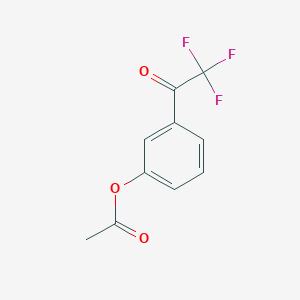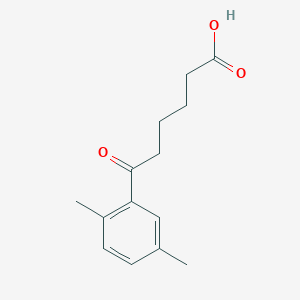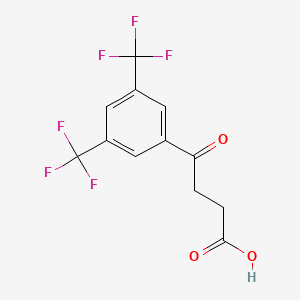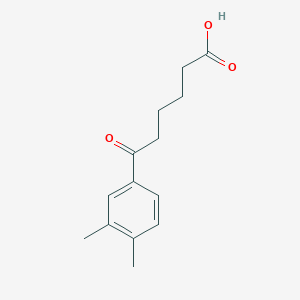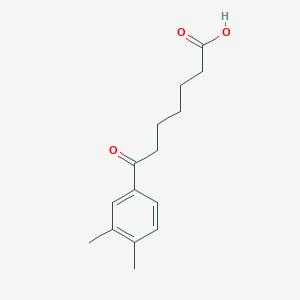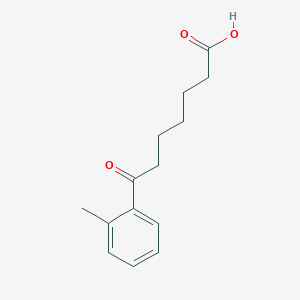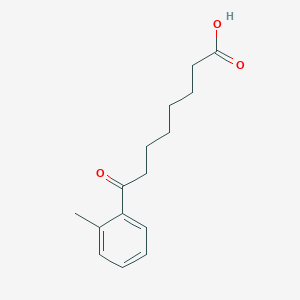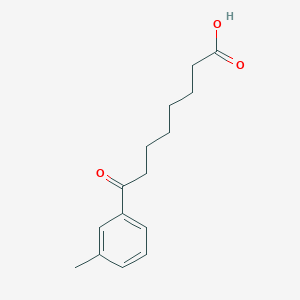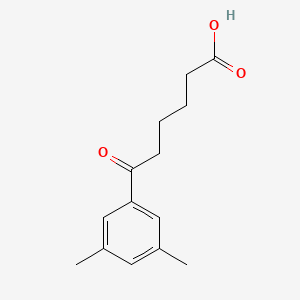
6-(2-Iodophenyl)-6-oxohexanoic acid
説明
6-(2-Iodophenyl)-6-oxohexanoic acid is a useful research compound. Its molecular formula is C12H13IO3 and its molecular weight is 332.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Interconversion
6-(2-Iodophenyl)-6-oxohexanoic acid has been utilized in chemical synthesis and interconversion processes. Notably, a study demonstrated the preparation of 6-aroyl-4-oxohexanoic acids for intermediate use through acid-catalyzed solvolysis. This reaction occasionally yielded 5-aryl-2-furanpropionic acids instead of, or in addition to, the desired diketones. This highlights the compound's role in producing furans and anti-inflammatory agents (Short & Rockwood, 1969).
Mass Spectrometry Characterization
Mass spectrometry has been employed for the characterization of small oxocarboxylic acids, including this compound. Studies using electrospray ionization coupled with triple quadrupole and TOF analyzer systems have elucidated possible fragmentation pathways of these acids, contributing significantly to the understanding of their behavior under various experimental conditions (Kanawati et al., 2007).
Enzymatic Production Methods
Enzymatic methods have been explored for the production of 6-oxohexanoic acid using 6-aminohexanoic acid. One study developed a method involving an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274, achieving a 100% yield of 6-oxohexanoic acid from 6-aminohexanoic acid. This method offers an efficient and environmentally friendly approach to producing oxo acids (Yamada et al., 2017).
Industrial Applications
In industrial settings, this compound is implicated in the production of adipic acid. A process for producing adipic acid via the liquid-phase oxidation of cyclohexanone with molecular oxygen was investigated, presuming the generation of adipic acid via 6-oxohexanoic acid. This process, avoiding the generation of nitrous oxide, presents a more environmentally sustainable method for adipic acid production (Shimizu et al., 2003).
作用機序
Target of Action
It is structurally similar to 2-iodophenylacetic acid , which is known to undergo palladium-catalyzed reactions with allenes . This suggests that 6-(2-Iodophenyl)-6-oxohexanoic acid might interact with similar targets.
Mode of Action
It is likely that it interacts with its targets through a mechanism similar to that of 2-iodophenylacetic acid . This compound undergoes palladium-catalyzed reactions with allenes to form 1,3-butadienes . It also undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .
Biochemical Pathways
The related compound 2-iodophenylacetic acid is involved in the formation of functionalized benzofurans, isocoumarins, and benzopyrans . These compounds are known to have various biological activities, suggesting that this compound might affect similar pathways.
Result of Action
The related compound 2-iodophenylacetic acid is known to form functionalized benzofurans, isocoumarins, and benzopyrans . These compounds have various biological activities, suggesting that this compound might have similar effects.
生化学分析
Biochemical Properties
6-(2-Iodophenyl)-6-oxohexanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to undergo palladium-catalyzed reactions, forming complex structures such as 1,3-butadienes . Additionally, it can participate in photolysis reactions, leading to the formation of chloro compounds . These interactions highlight the compound’s versatility and potential utility in synthetic organic chemistry and biochemical research.
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes and affecting cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound’s stability may be influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate and overall activity . Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For instance, transporters may facilitate the uptake of this compound into cells, while binding proteins may help sequester the compound in specific organelles or cellular regions.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, targeting signals may direct this compound to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration and energy production.
特性
IUPAC Name |
6-(2-iodophenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVVKJITTRJRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645393 | |
| Record name | 6-(2-Iodophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-71-1 | |
| Record name | 2-Iodo-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Iodophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





